N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Catalog No.
S12593721
CAS No.
M.F
C16H14N2O2S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ben...

Product Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C16H14N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1,3,5,7,9H,2,4,6,8H2,(H,17,18,19)

InChI Key

ULHLZTFSQMGOAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound characterized by its unique structure, which includes a benzofuran moiety and a tetrahydro-benzothiazole group. The molecular formula for this compound is C17H17N3O1S1C_{17}H_{17}N_{3}O_{1}S_{1}, with a molecular weight of approximately 313.4 g/mol. Its structural components contribute to its potential biological activities and applications in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Hydrolysis: Amide bonds can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The nitrogen atom in the benzothiazole can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.
  • Cyclization: The presence of functional groups may allow for cyclization reactions, leading to the formation of new cyclic compounds.

Research indicates that N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide exhibits significant biological activity. Preliminary studies suggest antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative organisms. Additionally, compounds with similar structures have shown potential as antioxidant agents and in treating neurodegenerative diseases due to their ability to act as dopamine agonists .

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves several steps:

  • Formation of Benzofuran Derivative: The initial step may involve the synthesis of the benzofuran core through cyclization reactions involving phenolic compounds.
  • Tetrahydro-Benzothiazole Synthesis: This can be achieved through cyclization of appropriate thiourea derivatives with α-halo ketones or aldehydes.
  • Amidation: Finally, the benzofuran derivative is reacted with the tetrahydro-benzothiazole in the presence of coupling agents to form the desired amide bond.

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its antimicrobial properties and potential neuroprotective effects.
  • Agricultural Chemistry: As a candidate for developing new agrochemicals targeting specific pathogens.
  • Material Science: In the synthesis of polymeric materials with enhanced properties.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. These studies typically focus on:

  • Protein Binding: Evaluating how well the compound binds to target proteins or enzymes.
  • Receptor Interaction: Investigating its affinity for neurotransmitter receptors or other biological targets.
  • Metabolic Stability: Assessing how the compound is metabolized by liver enzymes or other biological systems.

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxamideC17H19N1O3C_{17}H_{19}N_{1}O_{3}Contains methoxy group; potential anti-inflammatory activity
2-Azido-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamideC9H11N5OSC_{9}H_{11}N_{5}OSAzido group introduces unique reactivity; potential for click chemistry
N-(6S)-2-amino-4,5,6,7-tetrahydrobenzothiazoleC10H15N3OSC_{10}H_{15}N_{3}OSAmino group enhances solubility; studied for neuroprotective effects

Uniqueness

The uniqueness of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide lies in its specific combination of benzofuran and tetrahydro-benzothiazole structures which may confer distinct biological activities not found in other similar compounds. Its potential as a therapeutic agent in treating infections or neurodegenerative diseases makes it a subject of interest in medicinal chemistry research.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.07759887 g/mol

Monoisotopic Mass

298.07759887 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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